molecular formula C10H16ClN5 B15115302 1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B15115302
M. Wt: 241.72 g/mol
InChI Key: ACGCMILGWSMOMY-UHFFFAOYSA-N
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Description

1,4-Dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a small-molecule compound featuring a pyrazole core substituted with methyl groups at the 1- and 4-positions. The secondary amine at position 3 is functionalized with a (1-methylpyrazol-3-yl)methyl group, forming a bis-pyrazole scaffold. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-7-15(3)13-10(8)11-6-9-4-5-14(2)12-9;/h4-5,7H,6H2,1-3H3,(H,11,13);1H

InChI Key

ACGCMILGWSMOMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=NN(C=C2)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of enaminones with hydrazines in the presence of a catalyst such as iodine. This cascade reaction results in the formation of 1,4-disubstituted pyrazoles . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and dichloromethane (CH2Cl2) under nitrogen atmosphere at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated derivatives, bases like sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole amines.

Scientific Research Applications

1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit potent antileishmanial activity by binding to the active site of the enzyme Lm-PTR1, resulting in inhibition of the enzyme’s function . This interaction is characterized by strong hydrophobic interactions and lower binding free energy.

Comparison with Similar Compounds

Structural Analog: PANK Inhibitor (2,4-Dimethyl-N-[3-(Methylthio)Phenyl]-Pyrido[2′,3′:3,4]Pyrazolo[1,5-a]Pyrimidine-3-Propanamide)

  • Structural Features :
    • Contains a pyrazolo[1,5-a]pyrimidine core with a pyridine ring fused to the pyrazole.
    • Substituted with a methylthio-phenyl group and a propanamide side chain.
  • Functional Comparison :
    • Acts as a pantothenate kinase (PANK) inhibitor in MA-10 cell steroidogenesis studies .
    • The target compound lacks the pyrimidine and propanamide moieties, suggesting divergent biological targets.
    • The hydrochloride salt in the target compound may improve aqueous solubility compared to the lipophilic propanamide group in the PANK inhibitor.

Table 1: Structural and Functional Comparison with PANK Inhibitor

Feature Target Compound PANK Inhibitor
Core Structure Bis-pyrazole Pyrazolo[1,5-a]pyrimidine
Key Substituents Methyl groups (1,4-positions), (1-methylpyrazolyl)methyl Methylthio-phenyl, propanamide
Solubility Modifier Hydrochloride salt Propanamide (lipophilic)
Biological Role Undocumented (inferred pharmaceutical potential) Steroidogenesis inhibition via PANK suppression

Pesticidal Tetrazol-5-one Derivatives (e.g., I-8, I-9 in )

  • Structural Features: Tetrazol-5-one ring linked to a methylpyrazole or substituted phenyl group. Example: I-8 includes a 2-methyl-4-(1-methylpyrazol-3-yl)phenoxy moiety .
  • Functional Comparison: These compounds exhibit fungicidal and pesticidal activity, targeting plant pathogens. The hydrochloride salt may enhance bioavailability compared to neutral pesticidal analogs.

Table 2: Comparison with Pesticidal Tetrazol-5-one Derivatives

Feature Target Compound Tetrazol-5-one Derivatives (e.g., I-8)
Core Structure Bis-pyrazole Tetrazol-5-one with aryl/heteroaryl substituents
Key Substituents Methyl groups, (1-methylpyrazolyl)methyl Methylpyrazolyl-phenoxy, halogenated phenyl groups
Application Undocumented (pharmaceutical candidate) Agricultural pest control
Stability/Solubility Enhanced via hydrochloride salt Neutral form; may require formulation adjuvants

Crystalline Benzo[d][1,3]Dioxole Carboxamide ()

  • Structural Features: Complex scaffold with benzo[d][1,3]dioxole, methoxyazetidine, and methylthio-pyridinone groups.
  • Functional Comparison :
    • Designed for high crystallinity and stability in pharmaceutical formulations .
    • The target compound’s simpler structure may reduce synthetic complexity but limit crystallinity.
    • Hydrochloride salt formation in the target compound could mimic the crystalline stability observed in this analog.

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